molecular formula C15H13NO2 B1360380 N-(2-Acetylphenyl)benzamide CAS No. 6011-26-3

N-(2-Acetylphenyl)benzamide

Cat. No. B1360380
CAS RN: 6011-26-3
M. Wt: 239.27 g/mol
InChI Key: PUFVTWFHBLFXEP-UHFFFAOYSA-N
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Description

“N-(2-Acetylphenyl)benzamide” is a chemical compound with the molecular formula C15H13NO2 . It has a molecular weight of 239.274 g/mol .


Synthesis Analysis

A research paper by Akin Oztaslar and Hakan Arslan describes the synthesis of N-(2-Acetylphenyl)benzamide . The molecular conformation of the compound is stabilized by intermolecular and intramolecular H-bonds . All DFT calculations were implemented at the B3LYP level with the 6–311G(d,p) basis set .


Molecular Structure Analysis

The molecular structure of N-(2-Acetylphenyl)benzamide is characterized by a benzamide group attached to an acetylphenyl group . The molecular conformation is stabilized by intermolecular and intramolecular H-bonds .

Scientific Research Applications

1. Synthesis and Chemical Properties

  • Regioselective Ortho-acetoxylation/Methoxylation : N-(2-benzoylphenyl)benzamides, closely related to N-(2-Acetylphenyl)benzamide, have been explored for regioselective ortho-acetoxylation. This involves a catalytic amount of Pd(OAc)2 and PhI(OAc)2, leading to the production of 2-acetoxybenzamides in good yields. Ortho-methoxylation has also been achieved under similar conditions, demonstrating the versatility in chemical modifications of benzamide derivatives (B. Reddy et al., 2011).

2. Potential Therapeutic Applications

  • Histone Deacetylase Inhibition : N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a derivative of N-(2-Acetylphenyl)benzamide, has been identified as a selective histone deacetylase inhibitor. This compound has demonstrated significant antitumor activity and has entered clinical trials, indicating its potential as an anticancer drug (Nancy Z. Zhou et al., 2008).

3. Sensing and Detection Applications

  • Colorimetric Sensing of Fluoride Anions : Some benzamide derivatives have shown promising results in the colorimetric sensing of fluoride anions. This is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, showcasing the use of N-(2-Acetylphenyl)benzamide derivatives in environmental monitoring and analytical chemistry (E. A. Younes et al., 2020).

4. Anticonvulsant Properties

  • Anticonvulsant Screening : Derivatives of N-(2,6-dimethylphenyl)-substituted benzamides, which are structurally related to N-(2-Acetylphenyl)benzamide, have been investigated for their anticonvulsant activities. These studies contribute to the understanding of the potential therapeutic applications of benzamide derivatives in the treatment of epilepsy (E. Afolabi & V. Okolie, 2013).

5. Antifungal and Anticancer Research

  • Antifungal and Anticancer Properties : Various benzamide derivatives, including those related to N-(2-Acetylphenyl)benzamide, have been synthesized and evaluated for their antifungal and anticancer activities. This underscores the diverse biological applications and the potential of benzamides in pharmacological research (A. Saeed et al., 2008).

Safety And Hazards

While specific safety and hazard information for N-(2-Acetylphenyl)benzamide is not available, benzamides are generally advised against use in food, drug, pesticide, or biocidal product use . They should be handled with appropriate safety precautions .

Future Directions

Benzamides, including N-(2-Acetylphenyl)benzamide, have potential applications in various fields due to their wide range of pharmacological effects . They are used in the pharmaceutical, paper, and plastic industries, and also as intermediate products in the synthesis of therapeutic agents . Future research could focus on exploring these applications further.

properties

IUPAC Name

N-(2-acetylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-11(17)13-9-5-6-10-14(13)16-15(18)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFVTWFHBLFXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208856
Record name Benzamide, N-(2-acetylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Acetylphenyl)benzamide

CAS RN

6011-26-3
Record name N-(2-Acetylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6011-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(2-acetylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(2-acetylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
N Hazeri, MT Maghsoodlou… - Journal of Chemical …, 2008 - journals.sagepub.com
Triphenylphosphine reacts with dialkyl acetylenedicarboxylates in the presence of NH-acids, such as benzanilide, 2-cyanobenzanilide, N-(2-acetylphenyl)benzamide, 3-…
Number of citations: 9 journals.sagepub.com
A Verma, S Kumar - Organic Letters, 2016 - ACS Publications
A transition metal (TM)-free practical synthesis of biologically relevant benzoxazinones has been established via a selective oxidative decarbonylative cleavage of an unstrained C(sp 3 )…
Number of citations: 57 pubs.acs.org
H Ma, X Zhou, Z Zhan, D Wei, C Shi, X Liu… - Organic & Biomolecular …, 2017 - pubs.rsc.org
Copper catalyzed chemoselective cleavage of the C(CO)–C(alkyl) bond leading to C–N bond formation with chelation assistance of N-containing directing groups is described. …
Number of citations: 9 pubs.rsc.org
A Ilangovan, G Satish - Organic letters, 2013 - ACS Publications
Isatins were obtained by cross-dehydrogenative C–N annulation and dealkylative C–N annulation of 2′-N-aryl/alkylaminoacetophenones and 2′-N,N-dialkylaminoacetophenones …
Number of citations: 75 pubs.acs.org
EE Onwu - 2021 - uir.unisa.ac.za
2-Amino-5-bromoacetophenone was prepared by treating 2-aminoacetophenone with pyridinium tribromide in dichloromethane. The 2-amino-5-iodoacetophenone was synthesized by …
Number of citations: 0 uir.unisa.ac.za
H Dayani, A Jha, M Ghate… - Letters in Drug Design & …, 2021 - ingentaconnect.com
Background: Cancer is a global health burden and the leading cause of death across the world after cardiovascular disease. Objective: The objective of this work was the design, …
Number of citations: 2 www.ingentaconnect.com
FH Qin, QQ Kang, JY Zhang, SJ Hu, Y Liu, Y Ruan… - Synlett, 2021 - thieme-connect.com
A new, efficient, and practical radical cyclization of olefinic amides with ketones through α-C(sp 3 )–H functionalization in the presence of tert-butyl peroxybenzoate (TBPB) is described …
Number of citations: 3 www.thieme-connect.com
X Dou, H Huang, L Jiang, G Zhu, H Jin, N Jiao… - European Journal of …, 2020 - Elsevier
The c-Jun N-terminal kinase 3 (JNK3) plays key roles in a wide range of diseases, including neurodegeneration diseases, inflammation diseases, cancers, cardiovascular diseases, …
Number of citations: 19 www.sciencedirect.com
K Xiao - 2010 - ses.library.usyd.edu.au
y-Aminobutyric acid (GABA) is the most important inhibitory neurotransmitter in the mammalian central nervous system. GABA is involved in all functions of the central nervous system (…
Number of citations: 0 ses.library.usyd.edu.au
A Alberti, P Astolfi, P Carloni, D Döpp, L Greci… - Tetrahedron, 2011 - Elsevier
A number of 3-hydroxy substituted indolic nitrones were found to quantitatively photorearrange to (2-benzoylamino)phenyl ketones upon UV-A irradiation. EPR-Spin Trapping …
Number of citations: 6 www.sciencedirect.com

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